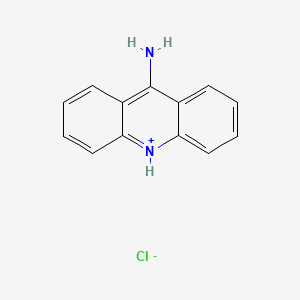

9-アミノアクリジン塩酸塩

概要

説明

アミノアクリジン塩酸塩は、9-アミノアクリジン塩酸塩としても知られており、高蛍光の抗感染染料です。これは、DNAとの相互作用による変異原として、臨床的には局所抗菌剤として、実験的に使用されています。 さらに、細胞内pH指示薬としても機能します .

作用機序

アミノアクリジン塩酸塩は、DNAに結合してフレームシフト変異を引き起こすことによって効果を発揮します。この相互作用は、DNAの正常な機能を阻害し、実験設定における変異原としての使用につながります。 この化合物の抗菌特性は、細菌細胞膜を破壊する能力によるもので、細胞死につながります .

類似の化合物との比較

類似の化合物

キナクリジン塩酸塩: 同様の抗菌および変異原特性を持つもう1つのアクリジン誘導体です。

プロフラビン: 抗菌剤として、および生物学的染色に使用されるアクリジン染料です。

独自性

アミノアクリジン塩酸塩は、高い蛍光とDNAとの強い相互作用のためにユニークであり、遺伝学的研究とpH指示薬として特に役立ちます。 フレームシフト変異を引き起こす能力は、他の類似の化合物とは異なります .

科学的研究の応用

Aminacrine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a fluorescent dye in various analytical techniques, including chromatography and spectroscopy.

Biology: The compound is used as a mutagen in genetic studies due to its ability to interact with DNA.

Medicine: Clinically, it is used as a topical antiseptic for treating skin infections.

Industry: Aminacrine hydrochloride is used in the formulation of antiseptic creams and gels

生化学分析

Biochemical Properties

9-Aminoacridine hydrochloride plays a significant role in various biochemical reactions. It is known to interact with DNA by intercalating between base pairs, which can disrupt the helical structure of DNA and inhibit processes such as replication and transcription . This compound also interacts with enzymes like topoisomerases, which are involved in DNA unwinding and replication . Additionally, 9-Aminoacridine hydrochloride can bind to serum proteins such as bovine serum albumin and human serum albumin, forming ground state complexes and influencing their structural properties .

Cellular Effects

The effects of 9-Aminoacridine hydrochloride on cells are profound. It has been shown to inhibit the proliferation of various cancer cell lines, including K562 and HepG-2 . This compound influences cell function by intercalating into DNA, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the transcription of HIV-1 long terminal repeat (LTR) in a specific manner, which is highly dependent on the presence and location of the amino moiety . Moreover, 9-Aminoacridine hydrochloride acts as an antiseptic by disrupting microbial metabolic pathways .

Molecular Mechanism

At the molecular level, 9-Aminoacridine hydrochloride exerts its effects primarily through DNA intercalation. This interaction disrupts the normal functioning of DNA and inhibits the activity of enzymes such as topoisomerases, which are crucial for DNA replication and transcription . The compound’s ability to bind to DNA and proteins is influenced by its protonation state, which can alter its electronic properties and binding affinities . Additionally, 9-Aminoacridine hydrochloride can inhibit HIV-1 transcription by specifically targeting the HIV LTR .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9-Aminoacridine hydrochloride can change over time. The compound is relatively stable, but its activity can be influenced by factors such as pH and the presence of other biomolecules . Long-term studies have shown that 9-Aminoacridine hydrochloride can cause structural changes in serum proteins and affect their binding properties . Additionally, its mutagenic effects can lead to increased mutation rates in cells over extended periods .

Dosage Effects in Animal Models

The effects of 9-Aminoacridine hydrochloride vary with different dosages in animal models. At low doses, it can inhibit the growth of cancer cells and reduce tumor size . At high doses, it can exhibit toxic effects, including genotoxicity and adverse impacts on cellular function . The lethal dose 50% (LD50) value for 9-Aminoacridine hydrochloride in mice is approximately 500 mg/kg when administered intraperitoneally .

Metabolic Pathways

9-Aminoacridine hydrochloride is involved in various metabolic pathways. It acts as an antiseptic by disrupting microbial metabolic pathways, thereby inhibiting the growth of bacteria . The compound can also influence metabolic flux and metabolite levels by intercalating into DNA and affecting gene expression . Additionally, it interacts with enzymes involved in oxidative phosphorylation and glycolysis, further impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, 9-Aminoacridine hydrochloride is transported and distributed through interactions with transporters and binding proteins. It can form complexes with serum proteins such as bovine serum albumin and human serum albumin, which facilitate its transport in the bloodstream . The compound’s distribution is also influenced by its protonation state, which can affect its solubility and bioavailability .

Subcellular Localization

The subcellular localization of 9-Aminoacridine hydrochloride is primarily within the nucleus, where it intercalates into DNA and exerts its effects on gene expression and cellular function . The compound can also localize to other cellular compartments, such as the cytoplasm, where it interacts with proteins and enzymes . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

準備方法

合成経路と反応条件

アミノアクリジン塩酸塩は、9-アミノアクリジンと塩酸の反応によって合成されます。反応は通常、エタノールなどの適切な溶媒に9-アミノアクリジンを溶解し、次に塩酸を添加して塩酸塩を形成することを含みます。 反応は、製品の純度と収率を確保するために制御された条件下で行われます .

工業生産方法

工業的な環境では、アミノアクリジン塩酸塩の生産は、同様の反応条件を使用した大規模合成を含みます。 プロセスは、高収率と純度のために最適化されており、多くの場合、不純物を除去するために再結晶やろ過などの複数の精製ステップが含まれます .

化学反応の分析

反応の種類

アミノアクリジン塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: アミノアクリジン塩酸塩は、対応するキノンを形成するために酸化することができます。

還元: それは、ジヒドロ誘導体を形成するために還元することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物

これらの反応から生成される主要な生成物には、キノン、ジヒドロ誘導体、および置換されたアクリジンなど、アミノアクリジン塩酸塩のさまざまな誘導体が含まれます .

科学研究アプリケーション

アミノアクリジン塩酸塩は、幅広い科学研究アプリケーションを持っています。

化学: これは、クロマトグラフィーや分光法などのさまざまな分析技術で蛍光染料として使用されます。

生物学: この化合物は、DNAと相互作用する能力のために、遺伝学的研究における変異原として使用されています。

医学: 臨床的には、皮膚感染症の治療に局所抗菌剤として使用されます。

類似化合物との比較

Similar Compounds

Quinacrine hydrochloride: Another acridine derivative with similar antiseptic and mutagenic properties.

Proflavine: An acridine dye used as an antiseptic and in biological staining.

Acriflavine: A mixture of proflavine and acridine, used as an antiseptic and in biological research

Uniqueness

Aminacrine hydrochloride is unique due to its high fluorescence and strong interaction with DNA, making it particularly useful in genetic studies and as a pH indicator. Its ability to cause frameshift mutations sets it apart from other similar compounds .

特性

IUPAC Name |

acridin-10-ium-9-amine;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2.ClH/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;/h1-8H,(H2,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGPOQQGJVJDCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=[NH+]2)N.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134-50-9 | |

| Record name | 9-Aminoacridine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。